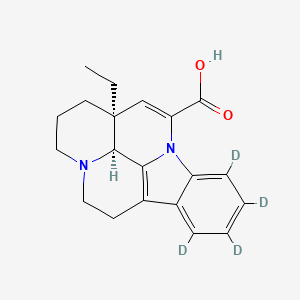
Apovincaminic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apovincaminic Acid-d4 is a deuterated form of apovincaminic acid, which is a major and active metabolite of vinpocetine. Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid found in the plant Vinca minor. This compound is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apovincaminic Acid-d4 involves the deuteration of apovincaminic acidThe reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Apovincaminic Acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced derivatives under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted compounds with varying functional groups .
Aplicaciones Científicas De Investigación
Apovincaminic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of vinpocetine and its metabolites.
Medicine: Utilized in pharmacological research to investigate the effects of vinpocetine and its metabolites on the human body.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolism and action of vinpocetine .
Mecanismo De Acción
Apovincaminic Acid-d4 exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the brain, leading to neuroprotective and vasodilatory effects. The compound enhances cerebral blood flow and has antioxidant properties, which contribute to its therapeutic potential in treating neurological disorders .
Comparación Con Compuestos Similares
Vinpocetine: A semi-synthetic derivative of vincamine, used as a cerebral vasodilator.
Vincamine: A natural alkaloid found in Vinca minor, with vasodilatory and neuroprotective properties.
Vincristine and Vinblastine: Alkaloids from Catharanthus roseus, known for their antineoplastic properties
Uniqueness: Apovincaminic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. Its stable isotope labeling makes it an invaluable tool in pharmacokinetic and metabolic research, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














